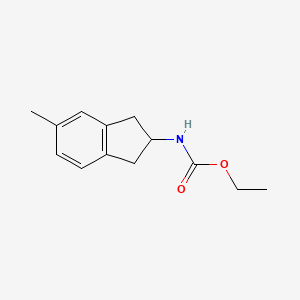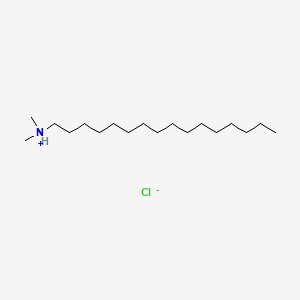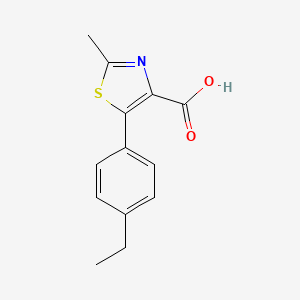
ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a carbamate group attached to an indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The presence of a methyl group at the 5-position and an ethyl group attached to the carbamate nitrogen adds to its structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of 5-methyl-2,3-dihydro-1H-indene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
Starting Material: 5-methyl-2,3-dihydro-1H-indene
Reagent: Ethyl chloroformate
Base: Triethylamine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Stirring at room temperature for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated carbamates.
Scientific Research Applications
Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with similar reactivity but lacking the indane structure.
Methyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate: Similar structure but with a methyl group instead of an ethyl group on the carbamate nitrogen.
5-Methyl-2,3-dihydro-1H-indene: The parent hydrocarbon without the carbamate group.
Uniqueness
Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is unique due to the combination of the indane structure with the carbamate functional group. This combination imparts specific chemical properties and reactivity that are distinct from simpler carbamates or indane derivatives.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)14-12-7-10-5-4-9(2)6-11(10)8-12/h4-6,12H,3,7-8H2,1-2H3,(H,14,15) |
InChI Key |
WDDIIWSMECXXIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CC2=C(C1)C=C(C=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-(5-Chloro-1H-indol-3-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B8590245.png)
![Ethanone, 1-(7-methylbenzo[b]thien-3-yl)-](/img/structure/B8590277.png)




